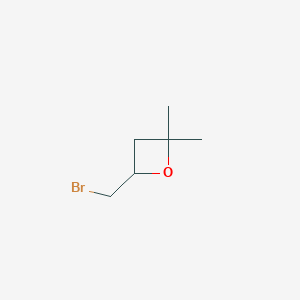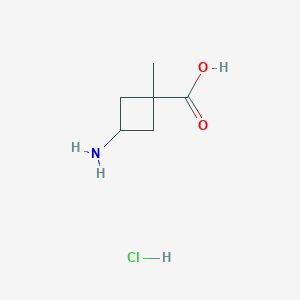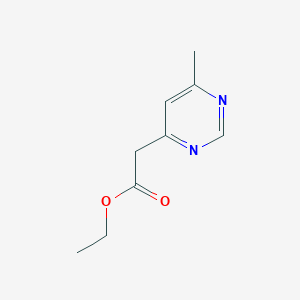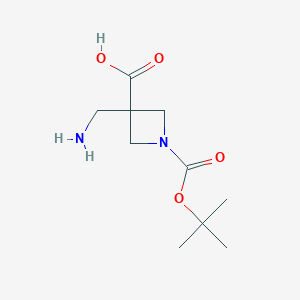![molecular formula C6H4ClN3 B1403498 2-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1363383-25-8](/img/structure/B1403498.png)
2-Chloropyrrolo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloropyrrolo[2,1-f][1,2,4]triazine (CPT) is a heterocyclic aromatic compound that has been studied for its potential applications in the areas of synthetic organic chemistry and medicinal chemistry. CPT has been found to be a useful reagent for a variety of organic reactions, including the synthesis of a variety of heterocycles. CPT also has potential applications in medicinal chemistry, as it has been studied for its potential to act as an inhibitor of enzymes involved in the synthesis of bioactive molecules.
Applications De Recherche Scientifique
Synthesis and Production
The compound 2-Chloropyrrolo[2,1-f][1,2,4]triazine is a crucial regulatory starting material in the production of antiviral drugs like remdesivir. Recent research has developed a synthetic methodology using basic compounds such as pyrrole, chloramine, and formamidine acetate. This process has been optimized for safety, control of impurities, and scalability for large-scale production (Roy et al., 2021).
Medicinal Chemistry
2-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives exhibit a range of biological activities, making them versatile in drug discovery. They have shown potential as inhibitors for various kinases, including VEGFR-2, EGFR, and others, indicating their significance in creating targeted therapies for diseases like cancer. The scaffold's adaptability allows for structural modifications, leading to the discovery of compounds with enhanced potency and specificity (Song et al., 2013). For instance, the discovery of BMS-540215, a potent VEGFR-2 inhibitor, demonstrates the practical application of this compound in preclinical studies for solid tumor treatment (Bhide et al., 2006).
Chemical Synthesis
Innovative synthetic methodologies for 2-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives have been developed. For instance, a diversity-oriented approach combined pot, atom, and step economy (PASE) to create 2-heteroaryl-substituted derivatives, indicating the compound's versatility and adaptability in chemical synthesis (Xiang et al., 2013). Another study explored regio- and diastereoselective 1,3-dipolar cycloadditions to create polysubstituted derivatives, showcasing the compound's potential in complex chemical reactions (Galeta et al., 2022).
Propriétés
IUPAC Name |
2-chloropyrrolo[2,1-f][1,2,4]triazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBYYANMFBLKFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=NC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropyrrolo[2,1-f][1,2,4]triazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)
![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1403425.png)

![Ethyl 2-(8-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1403431.png)


![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
![(3-Aza-bicyclo[3.1.0]hex-1-ylmethyl)-methyl-carbamic acid tert-butyl ester](/img/structure/B1403437.png)
